molecular formula C13H18N2OS B14443505 N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea CAS No. 74787-61-4

N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea

Cat. No.: B14443505
CAS No.: 74787-61-4
M. Wt: 250.36 g/mol
InChI Key: VPLPGVGKYKUOGG-UHFFFAOYSA-N
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Description

N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea is an organic compound that features a cyclopropyl group, a phenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of cyclopropyl(phenyl)methyl isothiocyanate with 2-aminoethanol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the amine on the isothiocyanate group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-N’-(2-hydroxyethyl)thiourea
  • N-(Phenylmethyl)-N’-(2-hydroxyethyl)thiourea
  • N-(Cyclopropyl(phenyl)methyl)-N’-(2-methoxyethyl)thiourea

Uniqueness

N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of both cyclopropyl and phenyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

CAS No.

74787-61-4

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

1-[cyclopropyl(phenyl)methyl]-3-(2-hydroxyethyl)thiourea

InChI

InChI=1S/C13H18N2OS/c16-9-8-14-13(17)15-12(11-6-7-11)10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H2,14,15,17)

InChI Key

VPLPGVGKYKUOGG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CC=C2)NC(=S)NCCO

Origin of Product

United States

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